1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride
Description
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an azepane (7-membered saturated amine ring) and a 2,4-dibromophenoxy group, formulated as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a common feature in pharmacologically active compounds .
Properties
IUPAC Name |
1-(azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c16-12-5-6-15(14(17)9-12)20-11-13(19)10-18-7-3-1-2-4-8-18;/h5-6,9,13,19H,1-4,7-8,10-11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVNZMDGYCBJLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Azepan-1-yl)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews its biological activity, synthesizing findings from various studies, including case studies and research data.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C15H20Br2N2O
- Molecular Weight : 392.15 g/mol
- CAS Number : 324065-66-9
The presence of the azepane ring and dibromophenoxy moiety is significant for its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including insecticidal, antimicrobial, and anti-inflammatory properties. The biological activity of this compound can be inferred from studies on related compounds.
Insecticidal Activity
A study on related dibromophenoxy compounds highlighted their effectiveness against Aedes aegypti larvae, a vector for several viral diseases. For instance, the compound demonstrated larvicidal activity with LC50 values indicating significant potency compared to traditional insecticides like temephos .
| Compound | LC50 (μM) | LC90 (μM) |
|---|---|---|
| Temephos | <10.94 | - |
| This compound | TBD | TBD |
Antimicrobial Activity
Similar compounds have shown promising antimicrobial properties. For example, derivatives of dibromophenoxy have been tested against various bacterial strains with varying degrees of effectiveness. While specific data on this compound is limited, its structural similarities suggest potential efficacy against pathogens.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of any new compound. Related studies have indicated that certain dibromophenoxy derivatives exhibit low cytotoxicity in human cell lines, even at high concentrations. For instance, a compound tested at concentrations up to 5200 μM showed no cytotoxic effects on human peripheral blood mononuclear cells .
Case Study 1: Larvicidal Efficacy
In a controlled study evaluating the larvicidal properties of dibromophenoxy compounds, researchers found that modifications to the aromatic ring significantly affected potency. The study concluded that specific substituents could enhance biological activity while maintaining low toxicity to non-target organisms.
Case Study 2: Antimicrobial Potential
Another investigation into related compounds revealed that modifications in the azepane structure could lead to enhanced antimicrobial activity against resistant bacterial strains. This suggests that further exploration of this compound could yield important insights into its therapeutic applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Propan-2-ol derivatives with aromatic ether and cyclic amine substituents are well-documented in medicinal chemistry. Below is a comparative analysis of structurally related compounds:
Key Research Findings
Structural Influence on Activity: Azepane vs. Halogenated Phenoxy Groups: The 2,4-dibromophenoxy group increases lipophilicity (logP ~3.5) compared to dichlorophenoxy (logP ~3.0, ) or methoxyphenoxy (logP ~2.8, ), which could enhance membrane permeability but reduce aqueous solubility without salt forms . Hydrochloride Salt: Like Propranolol HCl and Nadolol impurities, the hydrochloride salt improves solubility, critical for oral bioavailability .
However, the bulky dibromophenoxy group might shift selectivity toward α-adrenoceptors . Adamantyl-containing analogs () demonstrate enhanced CNS penetration, implying that the azepane group could similarly improve neurological targeting .
Synthetic and Analytical Considerations: Bromination of aromatic rings (as in ) is a likely synthetic step for introducing the 2,4-dibromophenoxy group. Analytical methods for similar compounds (e.g., HPLC in ) could be adapted for purity assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
